molecular formula C18H17Cl2N3OS B12138067 N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-2,4-dichlorobenzamide

N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-2,4-dichlorobenzamide

Cat. No.: B12138067
M. Wt: 394.3 g/mol
InChI Key: ZZGPJMZZVDSUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-Benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-2,4-dichlorobenzamide is a synthetic benzimidazole derivative characterized by a dichlorobenzamide moiety linked to a benzimidazole core via a methylsulfanyl-substituted propyl chain. The methylsulfanyl (SCH₃) group on the propyl chain may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C18H17Cl2N3OS

Molecular Weight

394.3 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-2,4-dichlorobenzamide

InChI

InChI=1S/C18H17Cl2N3OS/c1-25-9-8-16(17-21-14-4-2-3-5-15(14)22-17)23-18(24)12-7-6-11(19)10-13(12)20/h2-7,10,16H,8-9H2,1H3,(H,21,22)(H,23,24)

InChI Key

ZZGPJMZZVDSUJZ-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-2,4-dichlorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Dichlorobenzamide Derivatives

  • N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide (): Structural Difference: Replaces the methylsulfanylpropyl chain with a 2-methylpropyl group. Application: Structural analogue for studying the role of sulfur in bioactivity .
  • N-[4-(4-Acetyl-1-piperazinyl)phenyl]-2,4-dichlorobenzamide (): Structural Difference: Substitutes the benzimidazole core with a piperazinylphenyl group.

Benzimidazole Derivatives with Varied Substituents

  • N-(3-Aminopropyl)-N-(1-(3-benzyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)propyl)-2,4-dichlorobenzamide (): Structural Difference: Replaces benzimidazole with a thienopyrimidinone system. Impact: The thienopyrimidinone core may confer distinct electronic properties, influencing interactions with targets like KIF11 mRNA .
  • Compound 10244308 (N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine) (): Structural Difference: Features an imidazole-substituted propyl chain instead of methylsulfanyl.

Functional Group Analysis: Methylsulfanyl vs. Other Substituents

The methylsulfanyl group in the target compound distinguishes it from analogues with alkyl, amino, or heterocyclic substituents:

Compound Substituent Lipophilicity (LogP) Bioactivity Notes
Target Compound SCH₃ High (~3.5 estimated) Enhanced membrane permeability; potential for CNS penetration
Compound CH(CH₃)₂ Moderate (~2.8) Reduced metabolic stability due to lack of sulfur
, Compound [9] S-linked thiadiazole Very High (~4.1) Antiviral activity (HIV-1/2 inhibition in MT-4 cells)
, Compound 10244308 Imidazole Moderate (~2.1) MRSA PBP2A inhibition (-7.3 kcal/mol binding)

Antiviral Activity

Compounds with methylsulfanyl groups, such as those in , demonstrate inhibitory activity against HIV-1 and HIV-2 in vitro.

Antibacterial Potential

Benzimidazole derivatives like those in show binding affinities to MRSA targets (e.g., -7.3 kcal/mol for PBP2A). The target compound’s dichlorobenzamide group may enhance halogen bonding with bacterial enzymes, though the methylsulfanyl chain’s role requires validation .

Structural Insights from Crystallography

Single-crystal X-ray analyses (e.g., ) confirm the (E)-configuration of imine functionalities in related compounds. The target compound’s stereochemistry could be similarly resolved using SHELX software (), aiding in structure-activity relationship studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.